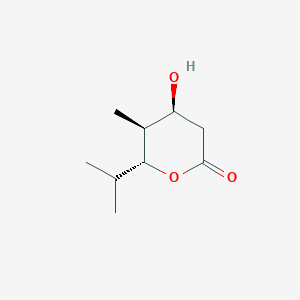
2H-Pyran-2-one,tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-,(4S,5S,6R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) is a complex organic compound with a unique structure. It belongs to the class of pyranones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps include:
Cyclization Reactions: Formation of the pyranone ring through cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
Methylation and Isopropylation: Addition of methyl and isopropyl groups at specific positions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and advanced purification methods like chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to elicit biological responses.
Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-2-one: A simpler analog without the tetrahydro, hydroxy, methyl, and isopropyl groups.
4-Hydroxy-2H-pyran-2-one: Lacks the tetrahydro, methyl, and isopropyl groups.
5-Methyl-2H-pyran-2-one: Lacks the tetrahydro, hydroxy, and isopropyl groups.
Uniqueness
2H-Pyran-2-one, tetrahydro-4-hydroxy-5-methyl-6-(1-methylethyl)-, (4S,5S,6R)-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl, methyl, and isopropyl groups, along with the tetrahydro structure, makes it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H16O3 |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(4S,5S,6R)-4-hydroxy-5-methyl-6-propan-2-yloxan-2-one |
InChI |
InChI=1S/C9H16O3/c1-5(2)9-6(3)7(10)4-8(11)12-9/h5-7,9-10H,4H2,1-3H3/t6-,7-,9+/m0/s1 |
Clé InChI |
GZGROEXVPWSNDV-ACLDMZEESA-N |
SMILES isomérique |
C[C@H]1[C@H](CC(=O)O[C@@H]1C(C)C)O |
SMILES canonique |
CC1C(CC(=O)OC1C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


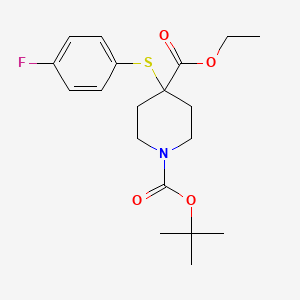
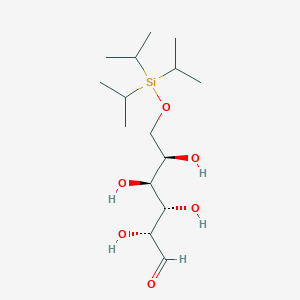
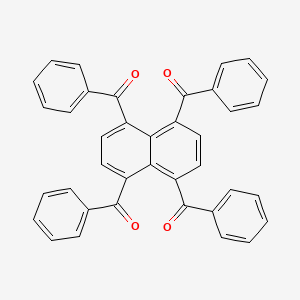
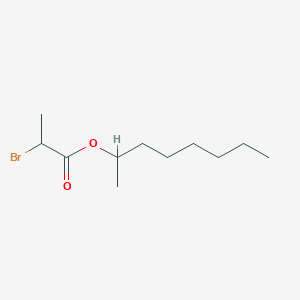
![2-[(5-Methyl-1,2-oxazol-3-yl)sulfanyl]acetonitrile](/img/structure/B13813594.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13813600.png)
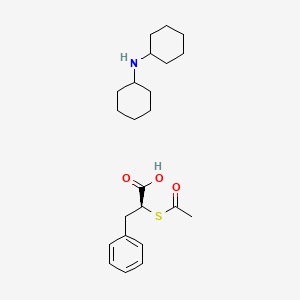
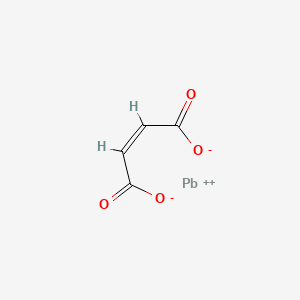
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
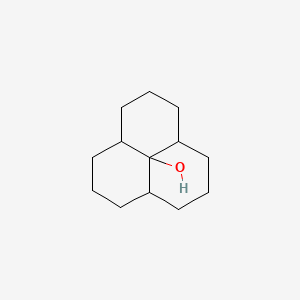

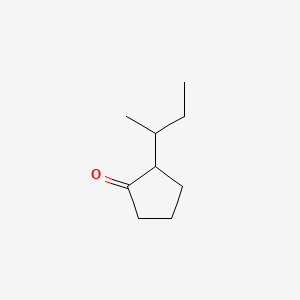
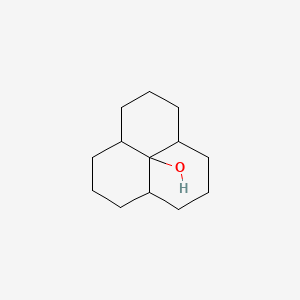
![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
